![molecular formula C17H18N2O3 B5800858 4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)
4-methoxy-N-[4-(propionylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-[4-(propionylamino)phenyl]benzamide, also known as MPB, is a chemical compound that has been studied for its potential applications in the field of scientific research. Its unique structure and properties make it a promising candidate for various research studies.
作用機序
The mechanism of action of 4-methoxy-N-[4-(propionylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation. This compound also inhibits the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. This compound also disrupts cell cycle progression by downregulating cyclin D1 and upregulating p21 and p27. In neuronal cells, this compound has been shown to protect against oxidative stress and reduce the accumulation of amyloid-beta, which is a hallmark of Alzheimer's disease. In immune cells, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha).
実験室実験の利点と制限
4-methoxy-N-[4-(propionylamino)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must also take caution when handling this compound due to its potential irritant properties.
将来の方向性
There are several future directions for 4-methoxy-N-[4-(propionylamino)phenyl]benzamide research. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential role in modulating the immune response in various diseases such as autoimmune disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety for use in scientific research.
Conclusion:
In conclusion, this compound is a promising compound for various scientific research applications. Its unique structure and properties make it a potential candidate for the treatment of various diseases and for modulating cellular processes. While there are still limitations and unknowns surrounding this compound, further research is needed to fully understand its potential and to optimize its use in scientific research.
合成法
4-methoxy-N-[4-(propionylamino)phenyl]benzamide can be synthesized using a multi-step process involving the reaction of 4-aminophenol with propionyl chloride to form 4-(propionylamino)phenol. This compound is then reacted with 4-methoxybenzoyl chloride to produce this compound. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
4-methoxy-N-[4-(propionylamino)phenyl]benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In neuroscience, this compound has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-methoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-13-6-8-14(9-7-13)19-17(21)12-4-10-15(22-2)11-5-12/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJGSSXJRZTONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)




![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)



